3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
CAS No.:
Cat. No.: VC13778420
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 3-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C12H14N2/c1-8(2)12-11(6-13)10-5-3-4-9(10)7-14-12/h7-8H,3-5H2,1-2H3 |
| Standard InChI Key | JCPZDAQYGJQXIZ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC=C2CCCC2=C1C#N |
| Canonical SMILES | CC(C)C1=NC=C2CCCC2=C1C#N |
Introduction
Structural Elucidation and Molecular Properties
Core Bicyclic Framework
The compound’s foundation lies in its 6,7-dihydro-5H-cyclopenta[c]pyridine system, a bicyclic structure comprising a five-membered cyclopentane ring fused to a six-membered pyridine ring. The "6,7-dihydro" designation indicates partial saturation at the 6 and 7 positions, reducing aromaticity in the pyridine moiety and introducing conformational flexibility . This saturation distinguishes it from fully aromatic analogs, influencing both reactivity and intermolecular interactions .
Functional Group Analysis
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Isopropyl Substituent (Position 3): The branched alkyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Steric effects from the isopropyl group may also modulate regioselectivity in chemical reactions.
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Cyano Group (Position 4): The electron-withdrawing nitrile group polarizes the pyridine ring, increasing electrophilicity at adjacent positions. This functional group is pivotal in nucleophilic substitution reactions and metal-catalyzed couplings .
Table 1: Physicochemical Properties
Synthetic Methodologies
Cyclocondensation Strategies
A validated route to analogous cyclopenta[c]pyridine derivatives involves cyclocondensation reactions. For example, sodium alkoxide-mediated cyclization of α,β-unsaturated ketones with propanedinitrile yields structurally related carbonitriles . Adapting this method, 3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile could be synthesized via:
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Knoevenagel Condensation: Cyclopentanone reacts with aromatic aldehydes to form diarylidene intermediates.
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Michael Addition: Propanedinitrile attacks the α,β-unsaturated ketone, forming a transient adduct.
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Cyclization and Dehydration: Base-catalyzed intramolecular cyclization eliminates water, yielding the bicyclic product .
Alternative Pathways via Dimroth Rearrangement
Morpholine-mediated Dimroth rearrangements offer another synthetic avenue. For instance, 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile reacts with morpholine to generate thienopyrimidine-fused derivatives, demonstrating the versatility of cyclopenta[c]pyridine scaffolds in heterocyclic chemistry .
Table 2: Comparative Synthesis Routes
| Method | Key Reagents | Yield (%) | Limitations | Source |
|---|---|---|---|---|
| Cyclocondensation | Sodium ethoxide, propanedinitrile | 60–75 | Requires anhydrous conditions | |
| Dimroth Rearrangement | Morpholine, thiopyran | 45–55 | Multi-step purification |
Spectroscopic Characterization
Infrared Spectroscopy
The nitrile group exhibits a characteristic stretching vibration at ~2200 cm⁻¹, confirming its presence . Additional peaks include:
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C–H Stretching: 2977–2935 cm⁻¹ (isopropyl aliphatic bonds).
Nuclear Magnetic Resonance (NMR)
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